molecular formula C5H12Cl2N4 B2509672 Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride CAS No. 2095409-97-3

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B2509672
CAS No.: 2095409-97-3
M. Wt: 199.08
InChI Key: NROPDIFJDPQRIU-UHFFFAOYSA-N
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Description

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is a heterocyclic amine salt featuring a 1,2,4-triazole ring linked to a methyl-substituted ethylamine backbone. This compound is characterized by its dihydrochloride salt form, which enhances aqueous solubility and stability for pharmaceutical or agrochemical applications . While lists its molecular formula as C₆H₄N₂OS (Molecular Weight: 152.18), this appears inconsistent with the expected structure (likely due to a data entry error). A more plausible formula would involve a triazole ring (C₂H₂N₃), ethylamine (C₂H₅N), and methyl group (CH₃), with two HCl molecules, suggesting a corrected molecular weight closer to 180–200 g/mol.

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-4-7-8-5-9;;/h4-6H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROPDIFJDPQRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 4H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the alkylation of 4H-1,2,4-triazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Amine derivatives with reduced triazole ring.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for the modification and development of various pharmaceuticals and agrochemicals.

Biology

The compound is being investigated for its antimicrobial properties , particularly against fungi and bacteria. The inherent activity of triazole derivatives against pathogens makes it a candidate for further research in this area .

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Candida albicansInhibitory
Staphylococcus aureusModerate
Escherichia coliWeak

Medicine

This compound has potential applications in drug development , particularly as an antifungal and anticancer agent. Triazole derivatives have been widely studied for their ability to inhibit fungal growth and their role in cancer therapy .

Case Study: Antifungal Activity
Research has demonstrated that triazole compounds can effectively inhibit the growth of various fungi. A study showed that modifications to the triazole ring could enhance antifungal activity against resistant strains .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of the triazole structure. Its solubility and reactivity make it valuable for creating formulations with specific characteristics .

Recent studies have indicated that this compound exhibits diverse biological activities. Its potential as an antimicrobial agent is particularly noteworthy.

Antimicrobial Properties
Research indicates that compounds containing the triazole ring can exhibit significant antimicrobial activity. This compound has been evaluated for its potential as both an antifungal and antibacterial agent due to the inherent properties of triazoles .

Mechanism of Action

The mechanism of action of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, the triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

3-((4H-1,2,4-Triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol

  • Structure : A triazole derivative with a chlorophenyl group and a tertiary alcohol substituent.
  • Application : A constituent of tebuconazole (≥95% purity), a fungicide used in agriculture .
  • Key Differences: The bulky tert-pentanol group increases lipophilicity, favoring membrane penetration in fungal targets. Lacks the dihydrochloride salt, reducing water solubility compared to the target compound.

{[4-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}amine Hydrochloride

  • Structure : Features a phenethyl-substituted triazole ring and a primary amine hydrochloride .
  • Single HCl vs. dihydrochloride form may reduce solubility at physiological pH.

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine Dihydrochloride

  • Structure : A triazole ring attached to a phenyl-ethylamine backbone, with dihydrochloride salt .
  • Key Differences :
    • The phenyl spacer increases molecular rigidity, which could affect conformational flexibility in biological interactions.
    • Molecular weight: 179.61 g/mol (compared to the target compound’s disputed 152.18 g/mol) .

Structural and Functional Analysis Table

Compound Name Molecular Formula (Reported) Molecular Weight (g/mol) Key Substituents Applications References
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride C₆H₄N₂OS (disputed) 152.18 Ethylamine, triazole, dihydrochloride Pharmaceutical intermediates
3-((4H-1,2,4-Triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol Not specified Not reported Chlorophenyl, tert-pentanol Agrochemical (tebuconazole)
{[4-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride Not specified Not reported Phenethyl, triazole, HCl Research chemical
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine dihydrochloride C₉H₁₂Cl₂N₄ 179.61 Phenyl, ethylamine, dihydrochloride Synthetic intermediate

Research Findings and Implications

  • Solubility and Bioavailability : The dihydrochloride form of the target compound likely offers superior water solubility compared to neutral triazole derivatives, making it advantageous for drug formulation .
  • Structural Flexibility : Compounds with phenyl or phenethyl groups (e.g., entries 2.2 and 2.3) exhibit increased aromatic interactions but may suffer from metabolic instability due to cytochrome P450-mediated oxidation .
  • Agrochemical vs. Pharmaceutical Use : Bulky substituents (e.g., chlorophenyl in tebuconazole) are common in agrochemicals for target-specific activity, while simpler amine salts are prioritized in pharmaceuticals for solubility and synthetic versatility .

Biological Activity

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of 4H-1,2,4-triazole with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride. The reaction is generally conducted in an organic solvent like ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antifungal and antibacterial agent due to the inherent properties of triazoles .

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
Candida albicansInhibitory
Staphylococcus aureusModerate
Escherichia coliWeak

Anticancer Potential

This compound has shown promise in cancer research. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related compounds have been reported to exhibit IC50 values as low as 52 nM against MCF-7 breast cancer cells . The mechanism involves cell cycle arrest and disruption of microtubule dynamics .

Table 2: Anticancer Activity Data

Cell LineIC50 (nM)MechanismReference
MCF-752Apoptosis induction
MDA-MB-23174G2/M phase arrest
Non-tumorigenic MCF-10ANot significantSelective toxicity

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The triazole ring allows binding with metal ions and enzymes such as cytochrome P450, which are crucial for drug metabolism .
  • Cell Signaling Modulation : This compound can influence signaling pathways by modulating kinases and phosphatases involved in cellular processes .
  • Subcellular Localization : Targeting specific cellular compartments enhances its therapeutic efficacy and reduces toxicity in non-target cells .

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in various biological contexts:

  • A study demonstrated that certain triazole derivatives exhibited high antioxidant activity and inhibited metabolic enzymes like acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Another investigation focused on the cytotoxic effects of triazole compounds against human malignant cell lines (MCF-7 and Bel-7402), revealing promising results for future drug development .

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